molecular formula C19H19NO2 B016956 N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide CAS No. 222412-73-9

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide

Cat. No.: B016956
CAS No.: 222412-73-9
M. Wt: 298.4 g/mol
InChI Key: SMUFHBOCNIUNPT-GWERVYABSA-N
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Description

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide (CAS: 265989-32-0) is a deuterated organic compound widely utilized as a stable isotopically labeled internal standard in mass spectrometry and analytical chemistry. Its structure features a benzylidene-d5 moiety (five deuterium atoms replacing hydrogens), enhancing its utility in quantitative analyses by minimizing interference from non-deuterated analogs . The compound is supplied by TRC (Toronto Research Chemicals) in 5 mg quantities, with applications in pharmaceutical research and metabolic studies .

Properties

IUPAC Name

(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13-/i3D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUFHBOCNIUNPT-GWERVYABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C(=O)C(C)C)\C(=O)NC2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Deuterium Exchange

Deuteration of the benzylidene group is achieved via acid-catalyzed exchange using deuterated solvents. Benzaldehyde-d5 is synthesized by treating benzaldehyde with D₂O in the presence of HCl or H₂SO₄ at 80–100°C for 24–48 hours. The reaction proceeds via electrophilic aromatic substitution, replacing hydrogen atoms at the 2, 3, 4, 5, and 6 positions of the benzene ring with deuterium. The resulting benzaldehyde-d5 is purified via fractional distillation, yielding >98% isotopic purity.

Metal-Catalyzed Hydrogen-Deuterium Exchange

Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalyzes H-D exchange in benzaldehyde under D₂ gas at elevated pressures (3–5 bar). This method achieves higher regioselectivity, minimizing side reactions such as ring hydrogenation. Reaction conditions (e.g., 50°C, 12 hours) yield benzaldehyde-d5 with 99.5% deuterium incorporation at the specified positions.

Condensation Reaction with Isobutyrylacetamide

The deuterated benzaldehyde-d5 is condensed with N-4-phenyl isobutyrylacetamide to form the target compound.

Base-Promoted Knoevenagel Condensation

In anhydrous ethanol, benzaldehyde-d5 reacts with N-4-phenyl isobutyrylacetamide in the presence of piperidine or ammonium acetate. The reaction mechanism involves deprotonation of the active methylene group in isobutyrylacetamide, followed by nucleophilic attack on the carbonyl carbon of benzaldehyde-d5. The intermediate enolate undergoes dehydration to form the α,β-unsaturated ketone (benzylidene-d5 isobutyrylacetamide).

Reaction Conditions :

  • Molar ratio (aldehyde:amide): 1.2:1

  • Temperature: 70–80°C

  • Duration: 6–8 hours

  • Yield: 72–85%

Solvent-Free Mechanochemical Synthesis

Ball milling accelerates the condensation under solvent-free conditions. Benzaldehyde-d5 and N-4-phenyl isobutyrylacetamide are mixed with catalytic K₂CO₃ and milled at 30 Hz for 2 hours. This method reduces reaction time to 1.5 hours while achieving comparable yields (78%).

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol-water (3:1 v/v) to remove unreacted starting materials. Crystalline this compound is obtained as pale-yellow needles with a melting point of 142–144°C.

Chromatographic Techniques

Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:4) resolves non-polar impurities. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >99% chemical purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Absence of aromatic proton signals confirms deuteration at the benzylidene positions.

  • MS (ESI+) : m/z 299.4 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄D₅NO₂.

  • IR (KBr) : Peaks at 1685 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch) validate the conjugated enone system.

Industrial-Scale Production Challenges

Isotopic Purity Maintenance

Trace protons in solvents or catalysts may dilute deuterium content. Solutions include:

  • Using deuterated solvents (e.g., DMSO-d6, CD₃OD)

  • Pre-treating catalysts with D₂O to saturate active sites.

Cost Optimization

Deuterated reagents contribute >60% of total synthesis costs. Strategies to improve atom economy:

  • Recycling unreacted benzaldehyde-d5 via distillation

  • Employing continuous-flow reactors to reduce solvent use.

Comparative Analysis of Synthetic Methods

ParameterAcid-Catalyzed ExchangeMetal-Catalyzed Exchange
Deuterium Purity98%99.5%
Reaction Time48 hours12 hours
Catalyst CostLow (HCl)High (Pd/C)
ScalabilityModerateHigh

Chemical Reactions Analysis

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential in drug development. Its structural features facilitate interactions with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus subtilis .

Case Study: Antimicrobial Evaluation

  • Tested Compounds : Various derivatives of isobutyrylacetamide.
  • Results : Demonstrated up to 93.2% inhibition of α-amylase and 73.7% inhibition of α-glucosidase, indicating potential for antidiabetic applications as well .

Antidiabetic Applications

The compound has shown promise in inhibiting enzymes related to carbohydrate metabolism, which positions it as a potential treatment for diabetes.

Enzyme Inhibition Studies

The inhibition of α-amylase and α-glucosidase is crucial for managing postprandial blood glucose levels. The synthesized derivatives exhibited concentration-dependent inhibition, suggesting their utility in diabetic therapies.

EnzymeInhibition (%)
α-Amylase93.2%
α-Glucosidase73.7%

Biochemical Research

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide serves as a valuable probe in biochemical assays, particularly for studying enzyme interactions and receptor binding.

DNA Interaction Studies

Research has indicated that compounds based on this structure can interact with DNA, leading to hyperchromic effects in spectral analyses, which are indicative of potential anticancer properties .

Case Study: DNA Binding Analysis

  • Method : UV-visible spectroscopy was used to assess the interaction between synthesized compounds and human DNA.
  • Findings : Certain compounds exhibited significant binding affinity, suggesting their potential as anticancer agents through modulation of DNA activity.

Materials Science

In addition to its biological applications, N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide is being explored for its properties in the development of advanced materials.

Polymer Development

The unique chemical structure may contribute to the formulation of polymers with enhanced mechanical properties or specific functionalities, making it relevant in materials science research .

Mechanism of Action

The mechanism of action of N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide involves its role as a deuterated intermediate of deuterated Atorvastatin. It acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the body .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include:

Compound Name CAS Number Molecular Formula Deuterium Labeling Key Suppliers Price (5 mg) Applications
N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide 265989-32-0 C₂₆H₂₀D₅NO₃ Yes (d5) TRC, Santa Cruz $360–$430 Mass spectrometry standards
N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide 1020719-20-3 C₂₆H₂₀D₅NO₃ Yes (d5) Santa Cruz, HXCHEM $360 Isotopic tracing
N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide 1020719-18-9 C₂₆H₂₀D₅NO₃ Yes (d5) Santa Cruz $360 Analytical reference material
N-Phenyl Isobutyrylacetamide Not specified C₁₆H₁₅NO₂ No Multiple suppliers Lower cost Synthetic intermediates

Key Observations :

  • Substituent Position : The N-4-Phenyl derivative (CAS: 265989-32-0) differs from N-4-Benzyloxyphenyl (CAS: 1020719-20-3) and N-2-Benzyloxyphenyl (CAS: 1020719-18-9) in the position of the benzyloxy group, altering electronic properties and solubility .
  • Deuterium Labeling: Deuterated analogs (e.g., d5) are critical for minimizing spectral overlap in LC-MS/MS analyses, unlike non-deuterated versions like N-Phenyl Isobutyrylacetamide, which are primarily used as synthetic intermediates .

Analytical Performance and Stability

  • Deuterated Compounds: The d5 labeling in N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide improves chromatographic resolution and reduces matrix effects in bioanalytical assays.
  • Cost and Availability: Deuterated compounds are significantly more expensive (e.g., $360–$430 for 5 mg) and often made-to-order, whereas non-deuterated analogs are readily available at lower costs .

Regulatory and Handling Considerations

  • Controlled Status : Deuterated derivatives may require special permits or BSL certification due to their use in regulated pharmaceutical research .
  • Synthesis Challenges: The benzylidene-d5 moiety introduces synthetic complexity, requiring specialized deuterium sources and reaction conditions compared to non-deuterated analogs .

Biological Activity

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₉H₁₄D₅NO₂
  • Molecular Weight : 298.39 g/mol
  • Density : 1.172 g/cm³
  • Boiling Point : 519.44 °C at 760 mmHg
  • Flash Point : 188.67 °C

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide's biological activity is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

  • Antioxidant Activity : Similar compounds have shown the ability to reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like melanin production through tyrosinase inhibition.
  • Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide may induce apoptosis in certain cancer cell lines.

Antioxidant Properties

Research indicates that compounds structurally related to N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide exhibit significant antioxidant properties. For instance, studies have shown that similar benzylidene derivatives can protect against hepatotoxicity induced by chemical agents like thioacetamide (TAA) by reducing lipid peroxidation and enhancing glutathione levels in liver tissues .

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin. Analogous compounds have been reported to inhibit tyrosinase activity effectively, which could be beneficial in treating hyperpigmentation disorders. In vitro studies demonstrated that certain derivatives significantly reduced intracellular tyrosinase activity in B16F10 murine melanoma cells .

Case Studies and Research Findings

  • Hepatoprotective Effects :
    • A study investigated the protective effects of related compounds against TAA-induced liver damage in rats. The results indicated that treatment with these compounds reduced liver enzyme levels and improved histopathological outcomes .
  • Anti-Melanogenic Activity :
    • Analogous compounds were tested for their ability to inhibit melanin production in B16F10 cells. The results showed that these compounds inhibited tyrosinase activity and reduced melanin content significantly, suggesting potential applications in skin lightening treatments .
  • Cytotoxicity Studies :
    • Cytotoxic effects were evaluated in various cancer cell lines, revealing that certain concentrations of N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide led to significant cell death, indicating its potential as an anti-cancer agent .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntioxidantReduced oxidative stress markers in liver
Tyrosinase InhibitionSignificant reduction in melanin production
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Q. How to address discrepancies between experimental and computational spectral predictions?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent models, basis sets in DFT). For NMR, calibrate chemical shift predictions using experimental data from analogous compounds. Collaborate with crystallographers to reconcile structural models with X-ray data .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide

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